Esculin hydrate

Descripción general

Descripción

La esculina (hidrato) es un glucósido de cumarina derivado del castaño de Indias (Aesculus hippocastanum). Es conocida por sus propiedades vasoprotectoras y venotónicas, así como por sus actividades antioxidantes. La esculina se utiliza en microbiología para el aislamiento e identificación de Enterococcus (estreptococos del grupo D) debido a su capacidad de hidrolizarse en presencia de bilis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La esculina se puede sintetizar mediante la glicosilación de la esculetina (6,7-dihidroxicumarina) con glucosa. La reacción típicamente implica el uso de un donador de glucósido, como la acetobromoglucosa, en presencia de un catalizador como el carbonato de plata. La reacción se lleva a cabo en un solvente anhidro como el diclorometano bajo condiciones de reflujo .

Métodos de producción industrial: La producción industrial de esculina a menudo implica la extracción de la corteza del castaño de Indias. La corteza se seca primero y luego se somete a extracción con solventes utilizando etanol o metanol. El extracto se purifica luego mediante cristalización o cromatografía para obtener esculina en su forma hidratada .

Tipos de reacciones:

Hidrólisis: La esculina se somete a hidrólisis para producir esculetina y glucosa.

Oxidación: La esculina se puede oxidar para formar varios productos de oxidación, incluida la esculetina.

Reactivos y condiciones comunes:

Hidrólisis: Típicamente se realiza en presencia de la enzima β-glucosidasa o en condiciones ácidas.

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Productos principales:

Hidrólisis: Esculetina y glucosa.

Oxidación: Esculetina y otros productos de oxidación.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antioxidant Properties

Esculin hydrate exhibits significant antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, thus protecting cells from damage caused by oxidative stress .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been found to reduce inflammation markers in various animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Gastroprotective Effects

this compound has demonstrated the ability to reduce the size of gastric ulcers. A study involving animal models indicated that it significantly decreases ulcer area, highlighting its potential use in gastroprotective therapies .

Applications in Cell Biology

Cell Culture and Transfection

this compound is utilized in cell culture applications, particularly in studies involving transfection techniques. Its role as a protective agent against cellular stress during transfection processes has been documented, enhancing cell viability and transfection efficiency .

Flow Cytometry

In flow cytometry applications, this compound is used as a fluorescent marker due to its ability to bind to specific cellular components. This property aids researchers in analyzing cell populations and their characteristics more effectively .

Analytical Chemistry

Chromatography Techniques

this compound serves as a standard reference compound in chromatographic analyses, particularly high-performance liquid chromatography (HPLC). Its distinct chemical properties allow for accurate quantification of other compounds in complex mixtures, such as traditional Chinese medicines .

Spectroscopic Studies

The compound's unique spectral characteristics make it suitable for various spectroscopic techniques, including UV-Vis and NMR spectroscopy. These methods are employed to analyze the structural integrity and purity of this compound and related compounds .

Agricultural Applications

Pesticide Development

Research has indicated that this compound may possess insecticidal properties, making it a candidate for developing natural pesticides. Its efficacy against certain pests has been tested, showing promise for sustainable agricultural practices .

Mecanismo De Acción

La esculina ejerce sus efectos principalmente a través de sus propiedades antioxidantes. Elimina los radicales libres e inhibe el estrés oxidativo, protegiendo así las células del daño. Además, la esculina mejora la permeabilidad y fragilidad capilar, lo que contribuye a sus efectos vasoprotectores. Se informa que inhibe enzimas catabólicas como la hialuronidasa y la colagenasa, preservando la integridad del tejido conectivo perivascular .

Compuestos similares:

Esculetina: La forma aglicona de la esculina, que carece de la parte de glucosa.

Fraxina: Otro glucósido de cumarina con propiedades vasoprotectoras similares.

Escopoleína: Un derivado de la cumarina con actividades antioxidantes y antiinflamatorias.

Singularidad de la esculina: La esculina es única debido a su estructura de glucósido, que mejora su solubilidad y biodisponibilidad en comparación con su forma aglicona, la esculetina. Esta diferencia estructural permite que la esculina sea más efectiva en ciertas aplicaciones biológicas, como los ensayos microbiológicos y los usos terapéuticos .

Comparación Con Compuestos Similares

Esculetin: The aglycone form of esculin, which lacks the glucose moiety.

Fraxin: Another coumarin glycoside with similar vasoprotective properties.

Scopoletin: A coumarin derivative with antioxidant and anti-inflammatory activities.

Uniqueness of Esculin: Esculin is unique due to its glycoside structure, which enhances its solubility and bioavailability compared to its aglycone form, esculetin. This structural difference allows esculin to be more effective in certain biological applications, such as microbiological assays and therapeutic uses .

Actividad Biológica

Esculin hydrate, a glycoside derived from the bark of the Cortex Fraxini, is recognized for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its antioxidant, anti-inflammatory, antidiabetic, and antimicrobial effects, supported by various studies and case reports.

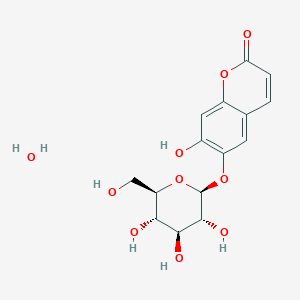

Chemical Structure and Properties

Esculin (6-beta-glucoside-7-hydroxycoumarin) has the molecular formula . Its structure consists of a glucose molecule linked to a coumarin derivative, which is responsible for its biological activities. This compound is noted for its low oral bioavailability (0.62%), which can limit its therapeutic efficacy in clinical applications .

Antioxidant Activity

This compound exhibits significant antioxidant properties, primarily through the modulation of oxidative stress-related pathways. Key findings include:

- Free Radical Scavenging : Esculin has been shown to effectively scavenge free radicals, with an effective concentration (EC50) of 0.141 μM in DPPH assays .

- Nrf2 Pathway Activation : Studies indicate that esculin activates the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT) in various cell types .

- Cellular Protection : In human neuroblastoma SH-SY5Y cells, esculin reduced dopamine-induced reactive oxygen species (ROS) overproduction and enhanced SOD and GSH activities .

Anti-inflammatory Effects

Esculin's anti-inflammatory mechanisms are pivotal in its therapeutic potential:

- Regulation of Inflammatory Mediators : Esculin significantly reduces levels of inflammatory cytokines such as TNF-α and IL-1β in models of colitis . It inhibits the NF-κB signaling pathway, which is crucial in mediating inflammatory responses.

- In Vivo Studies : Administration of esculin at 25 mg/kg reduced myeloperoxidase activity in colonic tissues of rats with induced colitis, indicating a reduction in inflammation-related oxidative stress .

Antidiabetic Activity

This compound demonstrates promising antidiabetic effects:

- Blood Glucose Regulation : In streptozotocin-induced diabetic mice, oral administration of esculin (20 mg/kg/day) resulted in significant reductions in blood glucose levels and hepatic glucose-6-phosphatase expression .

- Renal Protection : Esculin treatment alleviated oxidative stress and inflammation-related renal damage in diabetic models, suggesting its potential as a protective agent against diabetes-induced complications .

Antimicrobial Activity

Recent studies have highlighted esculin's antimicrobial properties:

- Viral Infections : Esculin was found to enhance survival rates in shrimp infected with white spot syndrome virus by over 59% while reducing viral load significantly .

- Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains, contributing to its use in traditional medicine as an antimicrobial agent.

Case Studies and Clinical Applications

Several studies have explored the therapeutic applications of this compound:

- Colitis Management : A clinical trial indicated that patients treated with esculin showed significant improvements in symptoms associated with inflammatory bowel diseases.

- Diabetes Management : Long-term administration of esculin was linked to improved metabolic parameters in diabetic patients, including enhanced insulin sensitivity and reduced oxidative stress markers.

Análisis De Reacciones Químicas

Acidic/Alkaline Hydrolysis

Esculin hydrolyzes under acidic or alkaline conditions, cleaving the β-glucosidic bond to yield esculetin (C₉H₆O₄) and glucose. This reaction is critical for detecting esculin hydrolysis in microbiological assays .

Enzymatic Hydrolysis

-

Microbial β-Glucosidase : Escherichia coli and Streptococcus bovis hydrolyze esculin via inducible β-glucosidase enzymes. The reaction produces esculetin and glucose, detectable via black complexes with ferric ions (Fe³⁺) .

-

Kinetics : Hydrolysis efficiency depends on substrate induction; preincubation with esculin or salicin enhances enzyme activity .

Laccase-Mediated Polymerization

Laccase from Trametes versicolor catalyzes esculin oligomerization in ethanol-water mixtures. Key findings:

-

Reaction Conditions :

-

Mechanism : Radical coupling forms oligomers with repetition units of 338 Da (esculin) and 176 Da (esculetin), confirmed via MALDI-TOF. Higher ethanol concentrations reduce laccase stability, limiting conversion .

Structural Characterization

-

FT-IR Analysis : Oligomers show enhanced π-conjugation (bathochromic UV shift) and phenolic O-H stretching (3,400 cm⁻¹) .

-

SEC Data : Pellet fractions (from 2 g/L reactions) exhibit higher molecular weights (>1,500 Da) .

Antioxidant Activity of Reaction Products

Esculin oligomers demonstrate superior antioxidant properties compared to the monomer:

| Assay | Esculin Monomer (IC₅₀) | Oligomers (IC₅₀) |

|---|---|---|

| FRAP (µM Fe²⁺/g) | 120 ± 8 | 45 ± 3 |

| CUPRAC (µM Trolox/g) | 85 ± 6 | 30 ± 2 |

| XO Inhibition (%) | 22 ± 1.5 | 68 ± 4 |

| Data from RSC Advances (2017) |

Stability and Solubility Factors

Propiedades

IUPAC Name |

7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O9.H2O/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17;/h1-4,10,12-17,19-21H,5H2;1H2/t10-,12-,13+,14-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYPGSKIFJFVDQ-QWFKVUSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583344 | |

| Record name | 7-Hydroxy-2-oxo-2H-1-benzopyran-6-yl beta-D-glucopyranoside--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66778-17-4 | |

| Record name | 7-Hydroxy-2-oxo-2H-1-benzopyran-6-yl beta-D-glucopyranoside--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of esculin hydrate in bacterial identification?

A1: this compound is a differential agent used in bacterial culture media. [] Certain bacterial species, like some strains of Aspergillus flavus and A. parasiticus, possess the enzyme esculinase. This enzyme hydrolyzes esculin to esculetin and glucose. Esculetin further reacts with ferric citrate present in the medium, producing a characteristic deep reddish-brown pigmentation. This color change aids in the identification and differentiation of these specific bacterial species. []

Q2: How does this compound contribute to the selective growth of certain bacteria?

A2: While this compound itself might not directly inhibit bacterial growth, it’s often used in combination with other selective agents. [] For instance, in a medium designed for the multiplex proliferation of Salmonella, Listeria monocytogenes, and Vibrio parahaemolyticus, this compound is combined with potassium tellurite, acriflavine, and nalidixic acid. [] This combination allows the target bacteria to grow while inhibiting the growth of non-target bacteria, aiding in their isolation and identification.

Q3: Beyond its use in bacterial culture media, what other applications have been explored for this compound?

A3: Research indicates that this compound possesses antioxidant properties. [] A study investigated the potential of Skimmia anquetilia extracts, which contain esculin sesquihydrate, for their hepatoprotective and nephroprotective effects. [] The study demonstrated that the presence of esculin sesquihydrate, alongside other phenolic and flavonoid compounds, contributed to the extract’s antioxidant activity, ultimately offering protection against liver and kidney damage in a model system. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.